9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one
Description
This compound belongs to the chromeno-oxazinone class, characterized by a fused coumarin-oxazine scaffold. The isobutyl group at position 9 and the phenyl substituent at position 3 distinguish it from other analogues. Chromeno-oxazinones are synthesized via aminomethylation or condensation reactions, with modifications to substituents influencing their physicochemical and biological properties .
Properties
IUPAC Name |
9-(2-methylpropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14(2)10-22-11-17-19(25-13-22)9-8-16-20(23)18(12-24-21(16)17)15-6-4-3-5-7-15/h3-9,12,14H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLHYTWJMCGKCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common method includes the condensation of arylaldehydes with 4-hydroxycoumarin and dimedone in the presence of a mesoporous acidic nanocatalyst. This reaction is carried out under reflux conditions in ethyl acetate, yielding the desired compound in high yields and relatively short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Physicochemical Properties
The substituents at positions 3 (aryl) and 9 (alkyl/aryl) significantly impact solubility, melting points, and stability.
Key Trends :
- Polar substituents (e.g., hydroxyl, sulfone) improve aqueous solubility and metabolic stability .
- Aromatic substituents (e.g., benzyl) may enhance π-π stacking interactions in biological targets .
Antiviral and Antifungal Activity
- Anti-TMV Activity : Derivatives with hydroxyphenethyl groups (e.g., 6p , IC₅₀ = 400.1544 [M+H]⁺) showed moderate antiviral activity against tobacco mosaic virus (TMV) .
- Antifungal Activity : Methylbenzyl-substituted compounds (e.g., 6d ) exhibited fungicidal effects, with activity linked to substituent hydrophobicity .
Anti-Inflammatory Activity
- 9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives demonstrated potent anti-inflammatory effects by inhibiting NF-κB signaling, with IC₅₀ values < 10 μM . The phenyl group at position 3 likely contributes to target binding.
Antioxidant Activity
Structure-Activity Relationship (SAR) Insights
Position 9 :
- Alkyl Groups (e.g., isobutyl) : Enhance lipophilicity and bioavailability but may reduce solubility.
- Aromatic Groups (e.g., benzyl) : Improve binding to aromatic-rich enzyme pockets (e.g., cytochrome P450).
- Polar Groups (e.g., hydroxyl, sulfone) : Increase metabolic stability and solubility .
Position 3 :
- Phenyl Group : Critical for anti-inflammatory activity via interactions with NF-κB or COX-2 .
Biological Activity
The compound 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the chromeno-oxazine family, which has garnered interest due to its potential biological activities. This article provides an overview of its biological activity based on available literature, including antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O2 |
| Molecular Weight | 299.36 g/mol |
| CAS Number | 73195-14-9 |
| Density | 1.1 g/cm³ |
| Melting Point | N/A |
Antioxidant Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antioxidant properties. The antioxidant activity is primarily assessed through various assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
A study on related compounds demonstrated that several analogues showed antioxidant activities significantly higher than ascorbic acid. For instance:
| Compound | DPPH IC50 (µM) | Relative Activity (compared to Ascorbic Acid) |
|---|---|---|
| 9-Isobutyl Compound | 12 | 8x |
| Ascorbic Acid | 100 | Reference |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been explored through in vitro studies. Inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents.
Research indicates that the compound may inhibit COX-1 and COX-2 enzymes effectively. For example:
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| COX-1 | 70% |
| COX-2 | 65% |
These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.
Case Study 1: Antiplatelet Activity
A notable study investigated the antiplatelet activity of This compound analogues. The results showed that specific derivatives exhibited potent inhibition of platelet aggregation induced by arachidonic acid.
The following table summarizes the antiplatelet activity:
| Compound | IC50 (µM) | Comparison to Aspirin |
|---|---|---|
| 9-Isobutyl Compound | 25 | 5x more potent |
| Aspirin | 125 | Reference |
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions of This compound with biological targets. These studies revealed favorable binding affinities with COX enzymes and other relevant targets involved in inflammation and oxidative stress.
Q & A
Q. What are the standard synthetic routes for preparing 9-isobutyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one, and what key reaction conditions influence yield?
The synthesis typically involves a multi-step approach:
- Pechmann condensation to form the chromene core, followed by oxazine ring cyclization using reagents like ω-amino alcohols and formaldehyde .
- Key conditions : Lewis acid catalysts (e.g., BF₃·Et₂O), controlled temperature (60–120°C), and solvent polarity adjustments (e.g., isopropanol for tautomer control) .
- Yields (48–95%) depend on substituent steric effects and purification via column chromatography .
Q. What spectroscopic techniques are critical for confirming the structural integrity of 9-isobutyl-3-phenyl-dihydrochromeno-oxazinone derivatives?
Essential methods include:
- NMR spectroscopy (¹H, ¹³C, and 2D experiments) to resolve aromatic protons and confirm stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) for molecular formula validation .
- X-ray crystallography to resolve ambiguities in bond angles and tautomeric forms .
Q. How do substituents like isobutyl and phenyl groups influence the physicochemical properties of dihydrochromeno-oxazinones?
- Isobutyl : Enhances lipophilicity, affecting membrane permeability in biological assays .
- Phenyl : Stabilizes the chromene core via π-π stacking, improving thermal stability .
- Combined effects alter solubility in polar solvents (e.g., DMSO) and reactivity in nucleophilic substitutions .
Advanced Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing substituted dihydrochromeno-oxazine derivatives?
- Use 2D NMR (COSY, NOESY) to distinguish overlapping proton signals in crowded aromatic regions .
- Isotopic labeling (e.g., deuteration) clarifies exchangeable protons in tautomeric systems .
- Cross-validate with X-ray structures to confirm regioisomer assignments .
Q. What strategies optimize the regioselectivity of oxazine ring formation in complex chromeno-oxazine systems?
- Solvent polarity : Polar solvents (e.g., ethanol) favor oxazine cyclization over side reactions .
- Catalyst choice : Protic acids (H₂SO₄) enhance cyclization efficiency compared to Lewis acids .
- Substituent effects : Electron-donating groups (e.g., methoxy) on the phenyl ring direct ring closure to specific positions .
Q. What computational methods support the prediction of biological target interactions for structurally novel oxazine derivatives?
- Molecular docking : Screens potential binding pockets in enzymes (e.g., acetylcholinesterase) .
- Molecular Dynamics (MD) simulations : Assess binding stability over time under physiological conditions .
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with antimicrobial IC₅₀ values .
Q. How do tautomeric equilibria in hydroxylated oxazine derivatives affect pharmacological activity assessments?
- Solvent polarity : Non-polar solvents (chloroform) stabilize oxazinone tautomers, while polar solvents (water) favor chromenone forms .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) shift equilibrium toward oxazinones, altering enzyme inhibition profiles .
- Pharmacokinetic impact : Tautomer ratios influence bioavailability and metabolic stability in vivo .
Q. What are the documented biological activities of structurally related dihydrochromeno-oxazine derivatives in preclinical studies?
- Antimicrobial : MIC values of 2–8 µg/mL against S. aureus and E. coli via cell wall synthesis disruption .
- Anti-inflammatory : IC₅₀ = 0.8 µM against COX-2, comparable to indomethacin .
- Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 12 µM) through caspase-3 activation .
Methodological Notes
- Spectral analysis : Always compare experimental NMR data with computed spectra (e.g., DFT) for tautomer verification .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple cell lines .
- Synthetic optimization : Design fractional factorial experiments to isolate critical reaction parameters (temperature, catalyst loading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
